

Application Note: High-Yield Production of (+)-Valencene in *Komagataella phaffii*

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Compound Focus: Valencene

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Strain and Culture Conditions

- Host Strain:** *Komagataella phaffii* GS115 [1].
- Engineering Tool:** CRISPR/Cas9 system for genetic modifications [1].
- Culture Medium:** YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) [1].
- Culture Conditions:** Incubation at 30°C and 220 rpm [1].
- Extraction Aid:** 10% n-dodecane is added to the shake flasks after 24 hours of incubation for in-situ extraction of the volatile **valencene** [1].

Key Genetic Engineering Strategies

The high production titer was achieved through sequential metabolic engineering. The table below summarizes the strategies and the corresponding improvement in **valencene** yield [1].

Table 1. Summary of Engineering Strategies and Yield Improvements in *K. phaffii*

Engineering Strategy	Specific Modification	Resulting Valencene Titer	Fold Increase (Cumulative)
Base Strain	Integration of valencene synthase (CaVAL) from <i>Callitropsis nootkatensis</i> [1].	2.1 mg/L	-
Fusion Expression	Fusion of FPP synthase (ERG20) with valencene synthase (CaVAL) using	8.2 mg/L	~4x

Engineering Strategy	Specific Modification	Resulting Valencene Titer	Fold Increase (Cumulative)
	an optimized linker [1].		
MVA Pathway Enhancement	Overexpression of key MVA pathway genes: <i>IDI1</i> , <i>tHMG1</i> , <i>ERG12</i> , <i>ERG19</i> [1].	Increased by 27% (to ~10.4 mg/L)	~5x
Competitive Pathway Down-regulation	Deletion of the native promoter of <i>ERG9</i> (squalene synthase) [1].	48.1 mg/L	~23x
Gene Copy Number Amplification	Optimization to three copies of the <i>ERG20</i> -CaVAL fusion expression cassette [1].	173.6 mg/L (in shake flasks)	~83x

Detailed Experimental Protocol

3.1. Plasmid and Strain Construction

- **Host Preparation:** Construct a *K. phaffii* GS115 strain constitutively expressing the Cas9 protein (e.g., strain GS115-Cas9) [1].
- **gRNA Design:** Design sgRNA sequences targeting specific genomic loci for integration using the Benchling CRISPR tool [1].
- **Donor DNA Construction:** Clone the expression cassettes (e.g., CaVAL, MVA pathway genes, fusion proteins) into donor plasmids with appropriate homology arms [1].
- **Strain Transformation:** Co-transform the *K. phaffii* host with the sgRNA plasmid and the linear donor DNA using electroporation to generate recombinant strains [1]. All constructed strains should be verified by diagnostic PCR [1].

3.2. Flask-Scale Fermentation

- **Inoculum Preparation:**
 - Pick a single colony of the recombinant *K. phaffii* strain and inoculate it into a tube containing 5 mL of YPD medium [1].
 - Incubate for 24 hours at 30°C and 220 rpm [1].
- **Production Phase:**

- Transfer the pre-culture to 50 mL of fresh YPD medium in a 250 mL shake flask at a 1% (v/v) inoculation ratio [1].
- Incubate at 30°C and 220 rpm for 72 hours [1].
- After 24 hours of incubation, add n-dodecane to a final concentration of 10% (v/v) for in-situ product extraction [1].
- **Harvest:** Following the fermentation, collect the n-dodecane overlay containing the **valencene** for analysis [1].

3.3. Analytical Method: GC-MS for Valencene Quantification

- **Instrument:** Gas Chromatograph with a flame ionization detector or mass spectrometer (e.g., SHIMADZU GC-TQ8050 NX) [1].
- **Column:** SH-I-Sil column (30 m × 0.25 mm × 0.25 μm) [1].
- **Carrier Gas:** Helium at a constant flow rate of 1 mL/min [1].
- **Temperature Program [1]:**
 - Inlet Temperature: 240°C
 - **Oven Program:** Initial temperature 60°C (hold for 10 min) → Ramp to 200°C at 10°C/min → Hold at 200°C for 6 min.
- **Detection:** Compare retention times and mass spectra with an authentic **valencene** standard for identification and quantification [1].

Visual Overview of Biosynthesis and Engineering Workflow

The following diagram illustrates the integrated metabolic pathway and engineering strategy in the engineered *K. phaffii*:

Discussion and Notes

- **Chassis Selection:** *K. phaffii* is a robust eukaryotic host with advantages for protein processing and genetic manipulation, making it a promising platform for terpenoid production [1].
- **Critical Engineering Steps:** The most significant yield improvements came from redirecting metabolic flux by down-regulating the competitive squalene pathway and amplifying the copy number of the key fusion enzyme [1].
- **Industrial Relevance:** The titer of 173.6 mg/L in shake flasks demonstrates the potential of this engineered cell factory. For commercial production, further optimization in bioreactors (e.g., controlled fed-batch fermentation) is recommended.
- **Broader Applicability:** The strategies employed here—fusion protein expression, pathway enhancement, and competitive pathway down-regulation—provide a valuable template for the

synthesis of other high-value terpenoids in *K. phaffii* [1].

Conclusion

This protocol outlines a systematic approach to engineer *Komagataella phaffii* into an efficient cell factory for (+)-**valencene** production. By combining multiple metabolic engineering strategies, a significant increase in yield was achieved, showcasing a viable and sustainable alternative to traditional plant extraction methods.

References

1. Development of a *Komagataella phaffii* cell factory for ... [microbialcellfactories.biomedcentral.com]

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